5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Overview
Description
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is known for its unique structure, which includes a benzodioxin ring system with two hydroxyl groups at positions 5 and 7, and two methyl groups at position 2. This compound is often used as an intermediate in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one typically involves the condensation of phloroglucinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid . The reaction proceeds through a Pechmann condensation mechanism, leading to the formation of the benzodioxin ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin ring system.
5,7-Dihydroxyflavanone: Similar hydroxylation pattern but with a flavanone ring system.
Pinocembrin: A flavanone with similar hydroxylation but different ring structure.
Uniqueness
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is unique due to its benzodioxin ring system, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-10(2)14-7-4-5(11)3-6(12)8(7)9(13)15-10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNOPZGRLWNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394819 | |
Record name | 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137571-73-4 | |
Record name | 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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